![molecular formula C6H9N3 B1587184 2-(Pyrazin-2-yl)ethanamine CAS No. 5321-59-5](/img/structure/B1587184.png)
2-(Pyrazin-2-yl)ethanamine
Overview
Description
2-(Pyrazin-2-yl)ethanamine, also known as 2-PZEA, is an organic compound with a molecular formula of C4H7N3. It is a colorless solid that is soluble in water and organic solvents. 2-PZEA has recently gained interest as a potential pharmaceutical agent due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Schiff Bases
2-(Pyrazin-2-yl)ethanamine is used in the synthesis of Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are used as intermediates in organic synthesis and have applications in medicinal chemistry .
Pancreatic Lipase Inhibitors
Schiff bases derived from 2-(Pyrazin-2-yl)ethanamine have been found to act as pancreatic lipase inhibitors . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. Inhibitors of this enzyme are used in the treatment of obesity .
Antioxidant Activity
The Schiff bases derived from 2-(Pyrazin-2-yl)ethanamine have shown good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial Activity
These Schiff bases also exhibit antibacterial activity . They have been evaluated against several types of bacteria and have shown promising results .
Synthesis of Imidazo[1,2-a]pyridines
2-(Pyrazin-2-yl)ethanamine can be used in the synthesis of imidazo[1,2-a]pyridines . This class of compounds has diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Microwave Irradiation Method
A microwave irradiation method has been developed for the synthesis of imidazo[1,2-a]pyridines using 2-(Pyrazin-2-yl)ethanamine . This method is fast, clean, high yielding, and environmentally benign .
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, such as 2-(pyrazin-2-yl)ethanamine, are employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Mode of Action
It is known that pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
It is known that pyrazine derivatives can affect a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (12315600) and density (117g/cm3) suggest that it may have good bioavailability .
Result of Action
It is known that pyrazine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-pyrazin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJQSDKFXGALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389995 | |
Record name | 2-(Pyrazin-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazin-2-yl)ethanamine | |
CAS RN |
5321-59-5 | |
Record name | 2-(Pyrazin-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrazin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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